molecular formula C10H16N4O2 B12958744 Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate

Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate

Cat. No.: B12958744
M. Wt: 224.26 g/mol
InChI Key: QOTNKLNKJGBRKA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate typically involves a multi-step process. One common method includes the cycloaddition reaction of appropriate precursors followed by esterification. For instance, a dipolar cycloaddition reaction can be employed to form the triazole ring, which is then fused with the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate include other triazole and pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its unique fusion of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This fusion can enhance its binding affinity to certain biological targets and improve its stability under various conditions.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetate

InChI

InChI=1S/C10H16N4O2/c1-3-16-10(15)7-14-9-4-5-13(2)6-8(9)11-12-14/h3-7H2,1-2H3

InChI Key

QOTNKLNKJGBRKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CN(CC2)C)N=N1

Origin of Product

United States

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